molecular formula C20H12N2O4 B2567849 6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 73189-71-6

6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2567849
CAS RN: 73189-71-6
M. Wt: 344.326
InChI Key: QQLFEJHZBZMGSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzazepines, such as 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione, can be achieved through a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne . This reaction leverages the remote oxygen transposition and a weak N-O bond acceleration . The reaction is proposed to proceed through a tandem oxygen transfer cyclization/ (3+2) cycloaddition/ (homo-)hetero-Claisen rearrangement reaction .


Molecular Structure Analysis

The molecular structure of 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione is characterized by a polycyclic system richly decorated with transformable functionalities, such as carbonyl, imine, and diene . These functionalities enable diversity-oriented synthesis of alkaloid-like polycyclic frameworks .

Scientific Research Applications

Anticancer Activity

The research conducted by Tsinghua University’s School of Pharmaceutical Sciences highlights the compound’s role as a protein synthesis inhibitor with potent anticancer properties . Specifically, it induces apoptosis in cancer cells by inhibiting intracellular protein synthesis. This discovery opens up new avenues for cancer treatment.

Antitumor Mechanism

The compound 52b , derived from the 1,4-benzodiazepine-2,5-dione scaffold, effectively arrests tumor cell growth at the G1/S phase and activates apoptosis-related proteins. Notably, it targets the oncogene c-Myc , suppressing its protein expression without affecting transcription . This mechanism makes it a promising candidate for antitumor therapies.

Broad-Spectrum Anticancer Activity

Compound 52b exhibits remarkable activity against various human cancer cell lines, with an average 50% growth inhibition concentration (GI50) below 5nM. Its potency extends across nine different cancer types, making it a versatile agent for cancer treatment .

Polysome Inhibition

Through polysome profile analysis , researchers found that 52b inhibits ribosome formation, thereby blocking intracellular protein synthesis. This disruption ultimately leads to cancer cell apoptosis .

Potential Protein Synthesis Inhibitor

The study demonstrates that 52b effectively inhibits tumor growth in a NCI-H522 lung cancer xenograft model . This in vivo evidence underscores its potential as a protein synthesis inhibitor for cancer therapy.

Future Prospects

The research team’s innovative approach, combining phenotypic screening and medicinal chemistry optimization, led to the discovery of compound 52b . Its high anticancer activity and unique mechanism make it a promising candidate for further investigation and potential clinical use .

properties

IUPAC Name

6-(4-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)21(19)13-9-11-14(12-10-13)22(25)26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFEJHZBZMGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione

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